

Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methallyl acetate*

Cat. No.: *B1362551*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **methallyl acetate** from methallyl chloride. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, a discussion of the reaction mechanism, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, development, and drug discovery.

Introduction

Methallyl acetate is a valuable chemical intermediate used in the synthesis of various organic compounds and polymers. The reaction of methallyl chloride with an acetate salt, typically sodium acetate, is a common and effective method for its preparation. This nucleophilic substitution reaction offers a straightforward route to this versatile ester. This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid in experimental design and optimization.

Physicochemical Properties

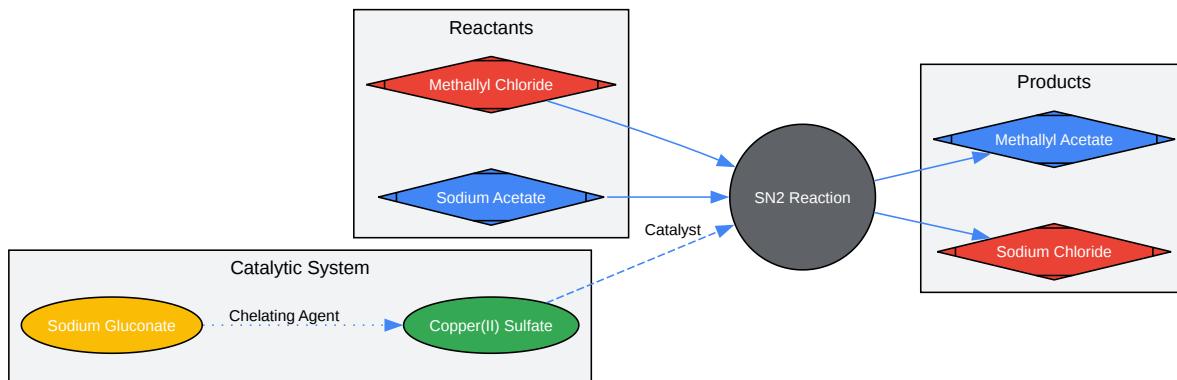
A summary of the key physical and chemical properties of the primary reactant and product is presented below.

Property	Methallyl Chloride	Methallyl Acetate
CAS Number	563-47-3	820-71-3
Molecular Formula	C ₄ H ₇ Cl	C ₆ H ₁₀ O ₂
Molecular Weight	90.55 g/mol	114.14 g/mol
Appearance	Colorless liquid	Colorless liquid
Boiling Point	71-72 °C	122 °C
Density	0.921 g/cm ³ (at 15 °C)	0.906 g/cm ³
Flash Point	-18 °C	46.9 °C
Solubility in Water	0.5 g/L (at 20 °C)	Insoluble

Reaction Mechanism and Pathway

The synthesis of **methallyl acetate** from methallyl chloride is a nucleophilic substitution reaction, specifically an SN₂ reaction. The acetate ion (CH₃COO⁻) from sodium acetate acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in methallyl chloride. The chlorine atom, a good leaving group, is displaced, forming **methallyl acetate** and sodium chloride as a byproduct.

In the copper-catalyzed variation, the copper(II) sulfate acts as a catalyst. The sodium gluconate serves as a chelating agent, forming a stable complex with the copper ions, which can facilitate the substitution process.[\[1\]](#)[\[2\]](#)

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Caption: Reaction pathway for the synthesis of **methyl acetate**.

Experimental Protocols

Two primary methods for the synthesis of **methyl acetate** from methyl chloride are presented: a copper-catalyzed aqueous method and a phase-transfer catalyzed method.

Copper-Catalyzed Aqueous Synthesis

This protocol is based on a procedure described in the chemical literature and offers high yields in an aqueous medium.[3][4]

Materials:

- Methyl chloride (2000 g)
- Sodium acetate (1800 g)
- Deionized water (500 g)
- Copper(II) sulfate (60 g)

- 20% Sodium gluconate aqueous solution (800 g)

Equipment:

- Reaction kettle equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- To the reaction kettle, add methallyl chloride (2000 g), sodium acetate (1800 g), deionized water (500 g), and copper(II) sulfate (60 g).
- Stir the mixture and begin heating to reflux.
- Once reflux is achieved, add the 20% sodium gluconate aqueous solution (800 g) dropwise over a period of time.
- Maintain the reaction at reflux for 4 hours.
- After 4 hours, cool the reaction mixture to room temperature.

Work-up and Purification:

- Transfer the cooled reaction mixture to a large separatory funnel.
- Allow the layers to separate. The upper organic layer contains the **methallyl acetate**, while the lower aqueous layer contains unreacted salts and byproducts.
- Separate the organic layer.
- Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities.

- Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any acidic impurities.
- Wash the organic layer again with water and then with brine to remove residual water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **methallyl acetate** by fractional distillation. Collect the fraction boiling at approximately 122 °C.

Phase-Transfer Catalyzed Synthesis (General Procedure)

Phase-transfer catalysis can be an effective method for this reaction, particularly when using a non-polar organic solvent.[1][3][5][6][7]

Materials:

- Methallyl chloride
- Sodium acetate
- Anhydrous organic solvent (e.g., toluene, dichloromethane)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336)

Equipment:

- Round-bottom flask with a magnetic stirrer and reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve methallyl chloride and the phase-transfer catalyst (typically 1-5 mol%) in the organic solvent.
- Add solid sodium acetate to the mixture.
- Heat the mixture to reflux with vigorous stirring.
- Monitor the reaction progress by a suitable method (e.g., TLC, GC).
- Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

- Filter the reaction mixture to remove the solid sodium chloride and any unreacted sodium acetate.
- Transfer the filtrate to a separatory funnel and wash with water to remove the phase-transfer catalyst and any other water-soluble impurities.
- Separate the organic layer and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by fractional distillation.

Comparative Data of Reaction Conditions and Yields

The following table summarizes various reported conditions and outcomes for the synthesis of **methallyl acetate** from methallyl chloride.

Catalyst System	Solvent	Temperature (°C)	Time (h)	Methallyl Chloride Conversion (%)	Methallyl Acetate Yield (%)	Selectivity (%)	Reference
Copper(II Sulfate / Sodium Gluconate	Water	Reflux	4	99.5	92	~92.5	[3][4]
Copper Monochloride	Diethylene Glycol	120	-	99	99	100	[8]
-	Diethylene Glycol	140	-	99	98.9	-	[8]
-	Ethylene Glycol	150	0.2	99.6	98.8	99.2	[8]

Safety and Handling

Methallyl Chloride:

- Hazards: Highly flammable liquid and vapor.[5][6][9][10] Harmful if swallowed or inhaled.[5][6][9] Causes severe skin burns and eye damage.[5][6] May cause an allergic skin reaction.[5][6] Toxic to aquatic life with long-lasting effects.[5][6] It is also a lachrymator.[11]
- Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear protective gloves, clothing, eye, and face protection.[5][6] Use only in a well-ventilated area.[5][6] Avoid release to the environment.[5][6]

Methallyl Acetate:

- Hazards: Flammable liquid and vapor.[8][12]

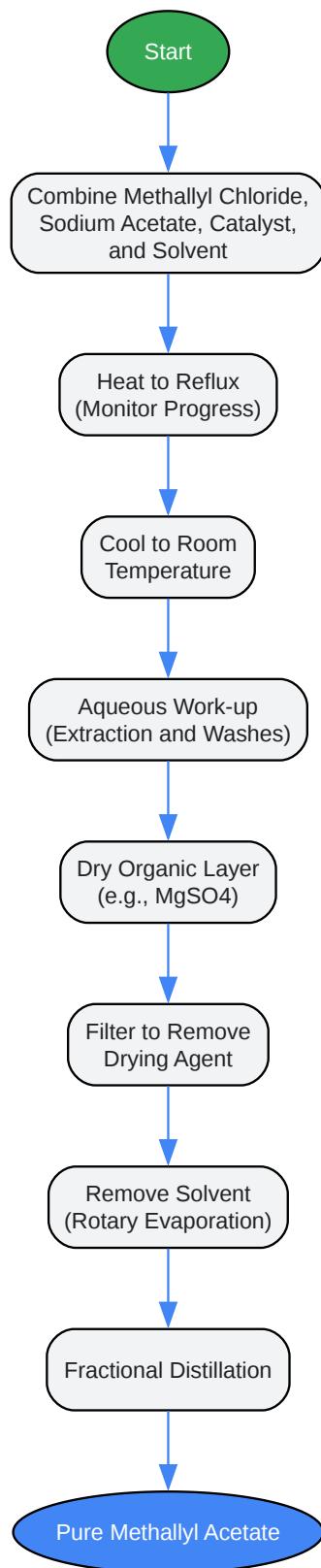
- Precautions: Keep away from heat, sparks, and open flames.[8] Keep container tightly closed.[8] Wear protective gloves, clothing, and eye protection.[8] Store in a well-ventilated place.[8]

General Laboratory Safety:

- All manipulations should be carried out in a well-ventilated fume hood.
- Ground all equipment to prevent static discharge.[8]
- Have appropriate fire extinguishing media readily available.
- Consult the Safety Data Sheets (SDS) for both methallyl chloride and **methallyl acetate** before commencing any experimental work.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from reaction setup to the isolation of pure **methallyl acetate**.

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